
3-Acetamido-4-nitrophthalic acid
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
3-Acetamido-4-nitrophthalic acid is an organic compound with the molecular formula C10H8N2O7 It is a derivative of phthalic acid, characterized by the presence of acetamido and nitro functional groups
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-Acetamido-4-nitrophthalic acid typically involves the nitration of phthalic anhydride followed by acetylation. One common method includes dissolving 3-nitrophthalic acid in sodium hydroxide aqueous solution, adding a reducer and a catalyst, heating to 70-80°C, and stirring for 1-20 hours. The resulting product is then recrystallized to obtain 3-amino phthalic acid. This intermediate is then reacted with acetic anhydride under reflux conditions to yield this compound .
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but is optimized for higher yields and cost-effectiveness. The process involves large-scale nitration and acetylation reactions, with careful control of reaction conditions to ensure purity and minimize waste.
Chemical Reactions Analysis
Types of Reactions
3-Acetamido-4-nitrophthalic acid undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form carboxylic acids.
Reduction: Reduction of the nitro group to an amino group is a common reaction.
Substitution: The acetamido group can participate in substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Sodium dithionite is often used for the reduction of the nitro group.
Substitution: Acetic anhydride is used for acetylation reactions.
Major Products Formed
Oxidation: Carboxylic acids.
Reduction: Amino derivatives.
Substitution: Acetylated products.
Scientific Research Applications
3-Acetamido-4-nitrophthalic acid has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of diaminofluorescein derivatives.
Biology: Potential antiviral agents for the treatment of diseases such as COVID-19.
Medicine: Investigated for its potential therapeutic properties.
Industry: Used in the production of dyes and pigments.
Mechanism of Action
The mechanism of action of 3-Acetamido-4-nitrophthalic acid involves its interaction with molecular targets through its functional groups. The acetamido group can form hydrogen bonds, while the nitro group can participate in redox reactions. These interactions can affect various biochemical pathways, leading to its observed effects.
Comparison with Similar Compounds
Similar Compounds
3-Nitrophthalic acid: Shares the nitro group but lacks the acetamido group.
4-Acetamido-3-nitrobenzoic acid: Similar structure but different positioning of functional groups.
Properties
Molecular Formula |
C10H8N2O7 |
|---|---|
Molecular Weight |
268.18 g/mol |
IUPAC Name |
3-acetamido-4-nitrophthalic acid |
InChI |
InChI=1S/C10H8N2O7/c1-4(13)11-8-6(12(18)19)3-2-5(9(14)15)7(8)10(16)17/h2-3H,1H3,(H,11,13)(H,14,15)(H,16,17) |
InChI Key |
CKNFWTDHRRTNCP-UHFFFAOYSA-N |
Canonical SMILES |
CC(=O)NC1=C(C=CC(=C1C(=O)O)C(=O)O)[N+](=O)[O-] |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



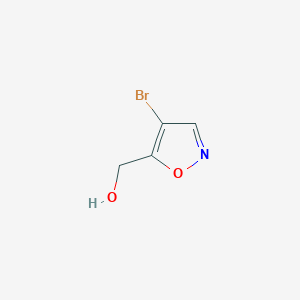


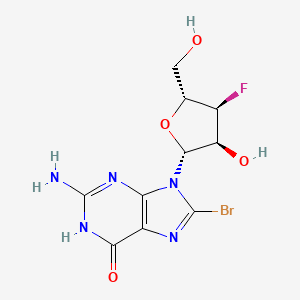

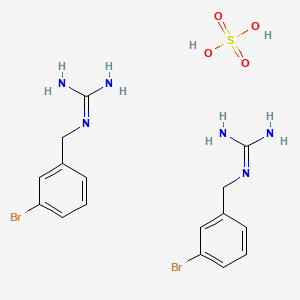
![tert-butyl (1S,4R)-1-(hydroxymethyl)-2-azabicyclo[2.2.1]heptane-2-carboxylate](/img/structure/B13913375.png)
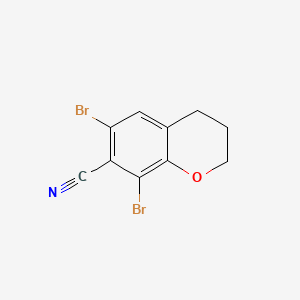
![(R)-5-Isopropyl-2-phenyl-6,7-dihydro-5H-pyrrolo[2,1-c][1,2,4]triazol-2-ium tetrafluoroborate](/img/structure/B13913383.png)

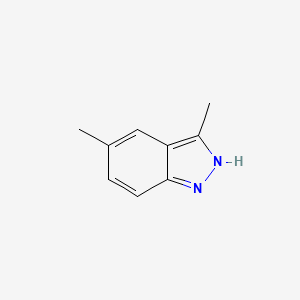
![3,27-Bis(2-ethylhexyl)-8,22-di(undecyl)-6,10,15,20,24-pentathia-3,14,16,27-tetrazaoctacyclo[16.9.0.02,12.04,11.05,9.013,17.019,26.021,25]heptacosa-1(18),2(12),4(11),5(9),7,13,16,19(26),21(25),22-decaene-7,23-dicarbaldehyde](/img/structure/B13913398.png)

